molecular formula C9H17N5O3 B1394273 Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- CAS No. 1242657-83-5

Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-

Cat. No. B1394273
M. Wt: 243.26 g/mol
InChI Key: RLIJKIIWCYUZOD-ZETCQYMHSA-N
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Description

Molecular Structure Analysis

The molecular structure of Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- is complex. It is composed of 9 carbon atoms, 17 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- is slightly soluble in water . The specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved data.

Scientific Research Applications

  • Antimicrobial Agents

    • Field : Medicinal Chemistry
    • Application : Hexanamide compounds have been used in the synthesis of antimicrobial agents . Specifically, aryl-n-hexanamide linked enaminones of usnic acid have shown promising antimicrobial properties .
    • Method : A set of 37 usnic acid enaminone-coupled aryl-n-hexanamides were synthesized and evaluated . The study yielded a 3,4-dimethoxyphenyl compound as the most active anti-TB molecule .
    • Results : The compound displayed maximum binding energy with the enzyme Glucose dehydrogenase (Gscore: -9.03), indicating that these hexanamides possibly act by inhibiting the glucose metabolic pathway of the bacterium . The intermediate hexanoic acid 2 was identified as a potent antibacterial agent, acting on both gram-positive and gram-negative bacterial strains .
  • Sphingolipids

    • Field : Biochemistry
    • Application : Hexanamide compounds, such as C6-dihydro-Ceramide (N-hexanoyl-), are used in the study of sphingolipids .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Light-Emitting Multifunctional Polymers

    • Field : Polymer Chemistry
    • Application : Hexanamide compounds have been used in the synthesis of light-emitting multifunctional polymers . These polymers are suitable for sensing and high-performance adsorptive exclusion of Fe(III), along with the imaging of Madin−Darby canine kidney cells .
    • Method : The polymer was synthesized via C−C/N−C-coupled in situ allocation of a fluorophore monomer . The scalable and reusable intrinsically fluorescent biocompatible polymer was studied via microstructural analyses .
    • Results : The limit of detection and the maximum adsorption capacity were 2.45 × 10−7M and 542.81 mg g−1, respectively .
  • Drug Enhancement

    • Field : Medicinal Chemistry
    • Application : Hydroxymethylation, a simple chemical reaction in which the introduction of the hydroxymethyl group can lead to physical–chemical property changes and offer several therapeutic advantages . This can enhance the drug’s interaction with the active site, and it can be employed as an intermediary in synthesizing other therapeutic agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The hydroxymethyl derivative can result in more active compounds than the parent drug as well as increase the water solubility of poorly soluble drugs .
  • Sensing, Removal, and Cell Imaging

    • Field : Polymer Chemistry
    • Application : Hexanamide compounds have been used in the synthesis of light-emitting multifunctional polymers . These polymers are suitable for sensing and high-performance adsorptive exclusion of Fe(III), along with the imaging of Madin−Darby canine kidney cells .
    • Method : The polymer was synthesized via C−C/N−C-coupled in situ allocation of a fluorophore monomer . The scalable and reusable intrinsically fluorescent biocompatible polymer was studied via microstructural analyses .
    • Results : The limit of detection and the maximum adsorption capacity were 2.45 × 10−7M and 542.81 mg g−1, respectively .
  • Sphingolipids

    • Field : Biochemistry
    • Application : Hexanamide compounds, such as C6-dihydro-Ceramide (N-hexanoyl-), are used in the study of sphingolipids .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Hexanamide is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents. Amides are very weak bases (weaker than water). Imides are less basic yet and in fact react with strong bases to form salts . Specific safety and hazard information for Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- is not available in the retrieved data.

properties

IUPAC Name

N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-6-azidohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O3/c10-9(17)7(6-15)13-8(16)4-2-1-3-5-12-14-11/h7,15H,1-6H2,(H2,10,17)(H,13,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIJKIIWCYUZOD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NC(CO)C(=O)N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)N[C@@H](CO)C(=O)N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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